molecular formula C8H18ClNO B2533929 2-(Piperidin-3-yl)propan-2-ol hydrochloride CAS No. 1003560-59-5

2-(Piperidin-3-yl)propan-2-ol hydrochloride

Cat. No.: B2533929
CAS No.: 1003560-59-5
M. Wt: 179.69
InChI Key: SEDMILKWVAVRIH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

2-(Piperidin-3-yl)propan-2-ol hydrochloride is systematically named according to IUPAC guidelines, which prioritize the longest carbon chain and functional group hierarchy. The parent structure is propan-2-ol , a tertiary alcohol with three methyl groups attached to the central carbon. A piperidin-3-yl substituent—a six-membered piperidine ring with a nitrogen atom at position 1 and substitution at position 3—replaces one hydrogen on the central carbon. The hydrochloride counterion (Cl⁻) forms a salt with the alcohol, neutralizing its hydroxyl group.

Structural Features Description
Parent chain Propan-2-ol (tertiary alcohol: C(CH₃)₂(OH))
Substituent Piperidin-3-yl group (–C₁H₁₀N) attached to the central carbon
Counterion Hydrochloride (HCl) forming a zwitterionic structure

The compound’s 3D structure, as represented in PubChem and other databases, features a piperidine ring in a chair conformation with the propan-2-ol moiety extending from the 3-position. The hydrochloride salt enhances solubility in polar solvents.

Alternative Naming Conventions in Chemical Literature

The compound is referenced under multiple synonyms in chemical databases and literature, reflecting variations in descriptive emphasis:

Name Source/Usage
2-(3-Piperidinyl)-2-propanol hydrochloride PubChem (CID 68535525)
This compound BLD Pharm (CAS 1003560-59-5)
2-Piperidin-3-ylpropan-2-ol hydrochloride AChemBlock (Catalog ID Q66256)
(S)-2-(Piperidin-3-yl)propan-2-ol hydrochloride Vulcanchem (stereo-specific enantiomer)

Non-IUPAC names often omit the hydrochloride designation or use shortened descriptors (e.g., “3-piperidinyl” instead of “piperidin-3-yl”). Stereochemical variants, such as the (S)-enantiomer, are explicitly noted in specialized contexts.

CAS Registry Number and Molecular Formula Validation

The compound’s CAS Registry Number and molecular formula are critical for unambiguous identification:

CAS Number Source Molecular Formula Molecular Weight
1003560-59-5 PubChem, BLD Pharm C₈H₁₈ClNO 179.69 g/mol
861370-82-3 EvitaChem C₈H₁₈ClNO 179.69 g/mol

Validation Notes :

  • Primary CAS : 1003560-59-5 is widely reported in authoritative databases (PubChem, BLD Pharm).
  • Synonyms : The molecular formula (C₈H₁₈ClNO) and weight (179.69 g/mol) remain consistent across entries, confirming structural identity.
  • Salt Formation : The hydrochloride salt is derived from the neutral alcohol (C₈H₁₇NO) via protonation of the hydroxyl group.

Properties

IUPAC Name

2-piperidin-3-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,10)7-4-3-5-9-6-7;/h7,9-10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDMILKWVAVRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Mediated Deprotection

The critical deprotection step involves treating the Boc-protected intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. This reaction cleaves the tert-butoxycarbonyl (Boc) group, yielding 2-(piperidin-3-yl)propan-2-ol as the free base.

Reaction Conditions

  • Reagents : Trifluoroacetic acid (5 mL per 5.0 g of intermediate), dichloromethane (50 mL per 5.0 g of intermediate)
  • Temperature : 20°C
  • Duration : 1 hour
  • Workup : The mixture is concentrated under reduced pressure, neutralized with sodium bicarbonate, and extracted with ethyl acetate (3×40 mL). The organic layer is dried over sodium sulfate and concentrated to yield the product.

Yield : Quantitative (100%).
Mass Spectrometry : ESI-MS m/z 144.1 [M+H]⁺, confirming the molecular ion peak of the free base.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in a polar solvent such as ethanol or water. The resulting precipitate is isolated via filtration or crystallization.

Industrial-Scale Considerations :

  • Solvent Selection : Ethanol or isopropanol for improved solubility and crystal formation.
  • Purification : Recrystallization from propanol-2 enhances purity, as demonstrated in analogous piperidine hydrochloride syntheses.

Alternative Synthetic Strategies

Epoxide Ring-Opening with Piperidine

A route inspired by patented methods for analogous compounds involves:

  • Synthesis of an epoxide intermediate (e.g., 2-methyl-2-(oxiran-2-yl)propan-2-ol).
  • Ring-opening with piperidine under basic conditions.
  • Hydrochloride salt formation.

Key Challenges :

  • Regioselective attack on the epoxide to ensure proper substitution at the piperidine 3-position.
  • Byproduct formation due to competing nucleophilic sites.

Reaction Optimization and Process Controls

Critical Parameters for Boc Deprotection

  • Acid Concentration : Excess TFA ensures complete deprotection but requires careful neutralization to avoid equipment corrosion.
  • Temperature Control : Ambient temperature prevents undesired side reactions, such as ester hydrolysis or alcohol oxidation.

Hydrochloride Salt Crystallization

  • Antisolvent Addition : Gradual introduction of diethyl ether or hexane to ethanolic solutions improves crystal yield and size distribution.
  • Drying Conditions : Desiccation over phosphorus pentoxide ensures anhydrous product formation.

Table 1: Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Boc Deprotection 100 >95 High yield, minimal side products Requires Boc-protected intermediate
Reductive Amination* 60–80* 80–90* No protecting groups needed Lower yield, complex purification
Epoxide Ring-Opening* 50–70* 70–85* Scalable Regioselectivity challenges

*Theoretical estimates based on analogous reactions.

Industrial Production Considerations

Scalability of the Boc Deprotection Route

  • Batch Reactors : Suitable for TFA-mediated reactions due to corrosion-resistant materials (e.g., glass-lined steel).
  • Solvent Recovery : Dichloromethane is distilled and recycled to reduce costs.

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.5 ppm (piperidine CH₂), δ 1.5–1.7 ppm (tertiary alcohol CH₃), δ 2.6–3.1 ppm (piperidine N-CH).
    • ¹³C NMR : Signals at δ 70–75 ppm (tertiary alcohol C-OH), δ 45–50 ppm (piperidine N-C).

Chromatographic Purity Assessment

  • HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.

Table 2: Physical Properties of 2-(Piperidin-3-yl)propan-2-ol Hydrochloride

Property Value
Molecular Formula C₈H₁₈ClNO
Molecular Weight 179.69 g/mol
Melting Point 171–172°C (decomp.)
Solubility >50 mg/mL in water

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-3-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Substitution: Thionyl chloride or phosphorus tribromide under anhydrous conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Chlorinated or brominated derivatives.

Scientific Research Applications

2-(Piperidin-3-yl)propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new medications.

    Industry: Utilized in the production of fine chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound it is interacting with .

Comparison with Similar Compounds

Key Findings:

Structural Variations: The target compound lacks aromatic substituents (e.g., naphthoxy or phenyl groups) found in beta-blockers (Impurity F , MM0027.07 ) and Ritalinic acid . This reduces its β-adrenergic affinity but may enhance selectivity for other targets. Oxadiazole and oxazolidinone derivatives () exhibit heterocyclic moieties that improve metabolic stability and binding to enzymes or receptors.

Pharmacological Implications: Beta-blocker analogs () show clear cardiovascular activity due to aromatic and amino alcohol groups, whereas the target compound’s tertiary alcohol may limit such interactions. Ritalinic acid’s phenyl-acetic acid structure enables CNS penetration, contrasting with the target compound’s simpler aliphatic design.

Applications: The target compound is primarily a synthetic intermediate or impurity in drug manufacturing . Compounds like 2-(piperidin-3-yloxy)ethan-1-ol hydrochloride are optimized for solubility, making them candidates for intravenous formulations.

Research and Discrepancies

  • Molecular Weight Conflicts : reports a molecular weight of 252.10 g/mol for the target compound, conflicting with (179.69 g/mol). This may stem from differences in salt forms (e.g., dihydrochloride vs. hydrochloride) or reporting errors.
  • Activity Data Gaps : While analogs like Impurity F and MM0027.07 have well-documented beta-blocker activity, the target compound’s pharmacological profile remains understudied.

Biological Activity

2-(Piperidin-3-yl)propan-2-ol hydrochloride is a synthetic organic compound notable for its chiral nature, derived from the piperidine structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. Despite limited comprehensive data on its specific biological effects, compounds containing piperidine rings are often associated with various pharmacological properties.

Chemical Structure and Properties

The structure of this compound features a piperidine ring connected to an isopropanol moiety. Its chiral nature suggests that the spatial arrangement of its atoms could play a significant role in its interactions with biological targets. The compound can participate in typical reactions associated with alcohols and amines due to its functional groups.

Biological Activities

While specific studies on this compound are scarce, related piperidine derivatives have been explored for their biological activities:

  • Analgesic Properties : Piperidine derivatives have been studied for their roles as dual ligands for histamine H3 and sigma-1 receptors, which are implicated in pain modulation. For instance, compounds structurally similar to this compound have shown promising analgesic activity in both nociceptive and neuropathic pain models .
  • Pharmacological Potential : The piperidine moiety is critical for the biological activity of various ligands, suggesting that this compound may exhibit similar pharmacological effects. Its potential applications include serving as a chiral auxiliary in the synthesis of enantiomerically enriched products, which is vital in pharmaceutical development.
  • Structure-Activity Relationships (SAR) : Research on related piperidine compounds indicates that modifications to the piperidine ring can significantly affect biological activity. For example, variations in substituents can alter binding affinities at various receptors, highlighting the importance of structural features in determining efficacy .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesSimilarityBiological Activity
3-(Piperidin-4-yl)propan-1-olPiperidine ring with propanol moietyHighAnalgesic properties
1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-olSubstituted aromatic ring attached to piperidineModerateAntinociceptive effects
(4-Methylpiperidin-4-yl)methanolMethyl substitution on piperidineModeratePotential neuroprotective properties
Propan-2-yl 2-(piperidin-3-yloxy)acetateEther linkage instead of alcoholLowLimited data on biological activity

Case Studies

Recent studies have highlighted the significance of piperidine derivatives in drug design:

  • Histamine H3 and Sigma Receptor Ligands : A study focused on designing dual-action ligands based on piperidine cores demonstrated that specific modifications can enhance receptor affinity and analgesic efficacy .
  • GSK-3β Inhibitors : Research involving piperidine-based GSK-3β inhibitors revealed that structural optimization significantly improves metabolic stability and biological potency, emphasizing the role of stereochemistry in drug efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Piperidin-3-yl)propan-2-ol hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : A common synthesis involves reductive amination of 3-piperidinol with acetone using sodium cyanoborohydride in methanol under acidic conditions, followed by HCl treatment to form the hydrochloride salt. Optimization includes:

  • Temperature control (40–60°C) to balance reaction rate and by-product formation.
  • Solvent selection (ethanol or methanol) for improved solubility and reaction homogeneity.
  • Catalytic hydrogenation (e.g., PtO₂) as an alternative to reduce reaction time.
  • Monitoring via TLC (silica gel, eluent: 9:1 DCM/MeOH) or HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. What spectroscopic methods are essential for characterizing this compound, and what key spectral features should be observed?

  • Methodological Answer :

  • 1^1H NMR : Piperidine protons (δ 1.4–2.8 ppm, multiplet), hydroxyl proton (δ 2.8 ppm, broad singlet), and geminal methyl groups (δ 1.2 ppm, singlet).
  • IR : Broad O-H stretch (~3300 cm⁻¹) and C-N vibration (~1600 cm⁻¹).
  • Mass Spectrometry : Parent ion at m/z 158 ([M-Cl]+^+) and fragment peaks at m/z 84 (piperidinium ion).
  • Elemental Analysis : Confirm stoichiometric ratios (C, H, N, Cl) within ±0.4% deviation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Keep in airtight containers at 2–8°C; avoid exposure to moisture .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in 1^1H NMR data, such as unexpected splitting or integration ratios?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to assess conformational exchange (e.g., piperidine ring puckering).
  • Diastereomer Isolation : Recrystallize in ethanol/water to isolate stereoisomers; analyze via 2D NMR (COSY, HSQC) for signal assignment.
  • Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) .

Q. What strategies are effective in minimizing by-product formation during synthesis?

  • Methodological Answer :

  • Reagent Purity : Use anhydrous acetone and freshly distilled 3-piperidinol.
  • Slow Addition : Add reducing agents (e.g., NaBH₃CN) dropwise to control exothermicity.
  • Purification : Employ flash chromatography (silica gel, gradient elution: 5–20% MeOH in DCM) or recrystallization (ethanol/water, 4:1 v/v) .

Q. How should researchers approach stability studies under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months; analyze degradation via HPLC (e.g., formation of 3-piperidinol).
  • Thermal Analysis : Use DSC to identify melting points and decomposition temperatures.
  • Long-Term Storage : Optimal stability achieved at -20°C in desiccated containers .

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